Lipophilicity Reduction (clogP) Without Compromising Potency: A Key Differentiator for 6-Cyanoquinoline Scaffolds in TB Drug Development
In the development of safer diarylquinoline analogs for tuberculosis, the 6-cyano (CN) substituent provides a substantial advantage over other 6-position substituents. In a series of 6-substituted bedaquiline analogs, a general positive correlation between lipophilicity (clogP) and anti-M.tb potency (MIC90) was observed [1]. However, the 6-cyano derivative uniquely broke this trend, achieving a substantial reduction in lipophilicity with only a modest effect on MIC values [1]. This finding is specific to the 6-cyano group and provides a crucial design principle for reducing off-target effects like hERG channel inhibition and phospholipidosis associated with high lipophilicity [1].
| Evidence Dimension | Lipophilicity and Potency (clogP and MIC90) |
|---|---|
| Target Compound Data | For a representative 6-CN analog: MIC90 = 0.012 μg/mL, clogP = 5.89 (compared to bedaquiline's clogP of 7.25) [1]. |
| Comparator Or Baseline | Bedaquiline (TMC207): MIC90 = 0.003 μg/mL, clogP = 7.25; Other 6-substituted analogs exhibited a positive correlation between higher clogP and lower MIC90 [1]. |
| Quantified Difference | The 6-CN analog achieved a significant clogP reduction of 1.36 units (a 10^1.36 ≈ 23-fold reduction in octanol-water partition coefficient) relative to bedaquiline, while maintaining potent antimycobacterial activity (MIC90 = 0.012 μg/mL) [1]. |
| Conditions | In vitro anti-Mycobacterium tuberculosis H37Rv assay and calculated lipophilicity (clogP) [1]. |
Why This Matters
This evidence demonstrates that incorporating a 6-cyano group into a quinoline scaffold is a validated strategy to reduce lipophilicity and potential cardiotoxicity without sacrificing antimicrobial potency, a key differentiator when selecting building blocks for lead optimization in TB drug discovery.
- [1] ACS Medicinal Chemistry Letters. (2017). 6-Cyano Analogues of Bedaquiline as Less Lipophilic and Potentially Safer Diarylquinolines for Tuberculosis. 8(10), 1019-1024. View Source
